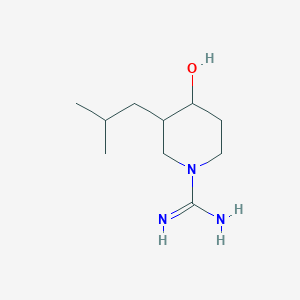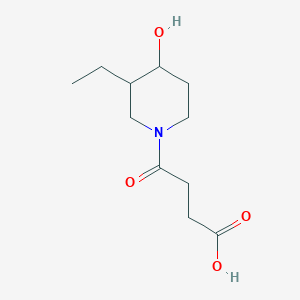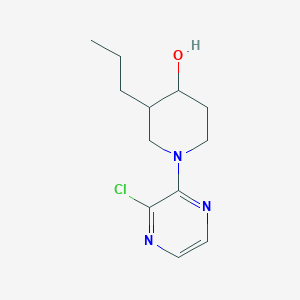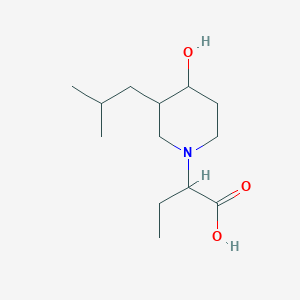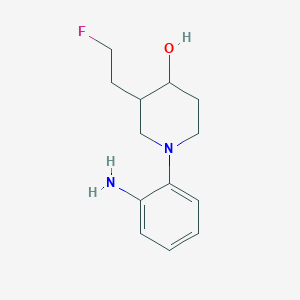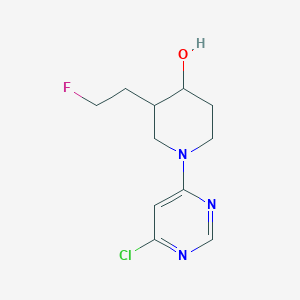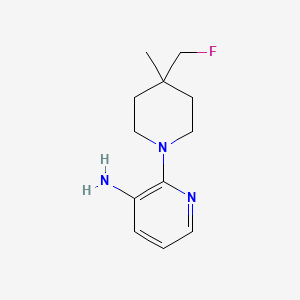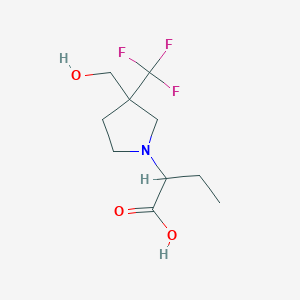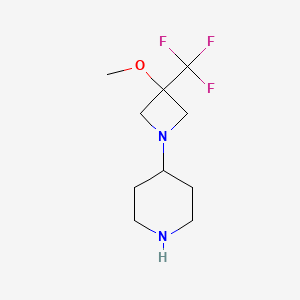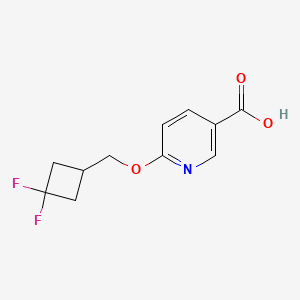
6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid
Vue d'ensemble
Description
“6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid” is a chemical compound that is a derivative of nicotinic acid, also known as niacin or vitamin B3 . It has a difluorocyclobutyl group attached to the 6-position of the nicotinic acid molecule via a methoxy group .
Molecular Structure Analysis
The molecular structure of this compound would consist of a nicotinic acid moiety, which is a pyridine ring with a carboxylic acid group at the 3-position. Attached to the 6-position of this ring is a methoxy group linked to a 3,3-difluorocyclobutyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the presence of the difluorocyclobutyl group and the methoxy group attached to the nicotinic acid moiety .Applications De Recherche Scientifique
Herbicidal Activity
Research has demonstrated the synthesis and herbicidal activity of novel nicotinic acid derivatives. For instance, a series of N-(arylmethoxy)-2-chloronicotinamides were designed, synthesized, and some exhibited excellent herbicidal activity against certain weeds. These findings suggest the potential use of nicotinic acid derivatives in developing new herbicides for agriculture (Chen Yu et al., 2021).
Vasorelaxation and Antioxidation
Nicotinic acid derivatives have been studied for their effects on vasorelaxation and antioxidation. Thionicotinic acid analogs showed vasorelaxant activity and exhibited antioxidant properties in assays, indicating their therapeutic potential (Supaluk Prachayasittikul et al., 2010).
Inhibition of Carbonic Anhydrase III
6-Substituted nicotinic acid analogues have been identified as potent inhibitors of carbonic anhydrase III, a new pharmacological target for the management of dyslipidemia and cancer progression. This highlights the role of nicotinic acid derivatives in therapeutic applications (Haneen K. Mohammad et al., 2017).
Lipid Metabolism and Atherosclerosis
Studies on nicotinic acid and its receptors (PUMA-G/HM74) have shown that they mediate the lipid-lowering effects of nicotinic acid through anti-lipolytic actions in adipose tissue. This research supports the use of nicotinic acid derivatives in treating dyslipidemia and potentially in the prevention of atherosclerosis (S. Tunaru et al., 2003).
Industrial Applications
Nicotinic acid is also significant in industrial applications, particularly in its production for use in food, pharmaceutical, and biochemical industries. Innovative and ecological methods for producing nicotinic acid from commercially available raw materials highlight the ongoing research aimed at sustainable and efficient production processes (Dawid Lisicki et al., 2022).
Mécanisme D'action
Target of Action
Given its structural similarity to nicotinic acid , it may interact with similar targets. Nicotinic acid, also known as niacin, is a B vitamin that is used to treat hypertriglyceridemia and pellagra . It acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins .
Mode of Action
Nicotinic acid acts by decreasing the levels of very low-density lipoproteins and low-density lipoproteins, while increasing the levels of high-density lipoproteins .
Biochemical Pathways
Nicotinic acid, a structurally similar compound, is known to be involved in lipid metabolism . It is plausible that 6-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid may also influence similar pathways.
Result of Action
Given its structural similarity to nicotinic acid, it may have similar effects, such as altering lipid profiles .
Propriétés
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-11(13)3-7(4-11)6-17-9-2-1-8(5-14-9)10(15)16/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYIKBIBRUGKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



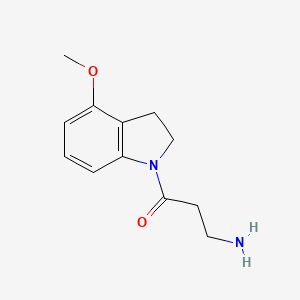
![4-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481789.png)
